1,2,3,4,4A,4B-Hexahydrophenanthrene
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Overview
Description
1,2,3,4,4A,4B-Hexahydrophenanthrene is a polycyclic hydrocarbon with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro configuration, which means it contains six additional hydrogen atoms compared to phenanthrene. Its molecular formula is C14H16, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
The synthesis of 1,2,3,4,4A,4B-Hexahydrophenanthrene typically involves hydrogenation of phenanthrene. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation and to avoid partial hydrogenation products .
Industrial production methods may involve more advanced catalytic systems and continuous flow reactors to enhance yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
1,2,3,4,4A,4B-Hexahydrophenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form phenanthrene derivatives with oxygen-containing functional groups.
Reduction: Further reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) to produce more saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenanthrenequinone, while substitution reactions can produce a variety of substituted phenanthrenes .
Scientific Research Applications
1,2,3,4,4A,4B-Hexahydrophenanthrene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic hydrocarbons and studying their properties.
Biology: Researchers use this compound to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1,2,3,4,4A,4B-Hexahydrophenanthrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1,2,3,4,4A,4B-Hexahydrophenanthrene can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the additional hydrogen atoms and has different reactivity and stability.
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated derivative with fewer hydrogen atoms added.
1,2,3,4,4A,10A-Hexahydrophenanthrene: Another hexahydro derivative with a different hydrogenation pattern.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
83707-98-6 |
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Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1,2,3,4,4a,4b-hexahydrophenanthrene |
InChI |
InChI=1S/C14H16/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1,3,5,7,9-10,13-14H,2,4,6,8H2 |
InChI Key |
MPUIANDHWHNPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=C3C=CC=CC3C2C1 |
Origin of Product |
United States |
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